2-(Difluoromethoxy)-4-fluoropyridine
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Overview
Description
2-(Difluoromethoxy)-4-fluoropyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. This compound, in particular, has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-4-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 4-fluoropyridine with difluoromethyl ether under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .
Chemical Reactions Analysis
2-(Difluoromethoxy)-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-4-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
2-(Difluoromethoxy)-4-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:
- 3-(Difluoromethoxy)-2-fluoropyridine
- 2-(Difluoromethoxy)-5-fluoropyridine
- 4-(Difluoromethoxy)-3-fluoropyridine
These compounds share similar chemical properties but differ in their specific reactivity and applications. The unique positioning of the fluorine atoms in this compound gives it distinct advantages in certain reactions and applications .
Properties
Molecular Formula |
C6H4F3NO |
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Molecular Weight |
163.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-fluoropyridine |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H |
InChI Key |
QDIJPXCMYMEGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)OC(F)F |
Origin of Product |
United States |
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